6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C19H14F2N4O and its molecular weight is 352.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolopyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H16F2N4O. The structural features include:
- Pyrazolo[3,4-d]pyridazine core : This bicyclic structure is known for its diverse biological activities.
- Fluorobenzyl and fluorophenyl substituents : These groups enhance lipophilicity and may influence receptor binding affinities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with tumor growth:
- EGFR Inhibition : The compound has shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Mutant forms of EGFR were particularly affected, leading to decreased cell proliferation.
- Apoptosis Induction : Studies suggest that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry assays showing elevated Annexin V positivity.
Case Studies
-
Study on Lung Cancer Cells :
- A study conducted on A549 cells revealed that treatment with this compound resulted in a significant decrease in cell viability after 48 hours of exposure.
- Mechanistic studies indicated that the compound induced G1 phase arrest and activated caspase pathways.
-
Breast Cancer Model :
- In vivo studies using MCF-7 xenograft models demonstrated tumor growth inhibition when treated with the compound.
- Histological analysis showed reduced Ki-67 expression, indicating lower proliferation rates in treated tumors.
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of new compounds:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : Metabolized primarily by liver enzymes; potential for drug-drug interactions should be evaluated.
- Excretion : Predominantly renal excretion observed in animal models.
属性
IUPAC Name |
1-(4-fluorophenyl)-6-[(3-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O/c1-12-17-10-22-25(16-7-5-14(20)6-8-16)18(17)19(26)24(23-12)11-13-3-2-4-15(21)9-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXSSOXTILOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。